molecular formula C20H32N4O B2977736 5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole CAS No. 2415562-55-7

5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

Cat. No. B2977736
CAS RN: 2415562-55-7
M. Wt: 344.503
InChI Key: BTKJSEIPNRNKAH-UHFFFAOYSA-N
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Description

The compound contains a tert-butyl group , a type of alkyl group that is often used in organic chemistry due to its unique reactivity pattern . It also contains a pyridazin-3-yl group, which is a type of nitrogen-containing heterocycle . The oxan-3-ylmethyl group is a type of ether, and the hexahydropyrrolo[3,4-c]pyrrole group is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tert-butyl group is known for its crowded structure, which can influence the compound’s reactivity .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . Pyridazin-3-yl groups can also participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors like its polarity, solubility, and stability would be influenced by the presence of the tert-butyl, pyridazin-3-yl, oxan-3-ylmethyl, and hexahydropyrrolo[3,4-c]pyrrole groups .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, compounds containing a tert-butyl group can be hazardous if ingested .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-(6-tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O/c1-20(2,3)18-6-7-19(22-21-18)24-12-16-10-23(11-17(16)13-24)9-15-5-4-8-25-14-15/h6-7,15-17H,4-5,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKJSEIPNRNKAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)N2CC3CN(CC3C2)CC4CCCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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